molecular formula C20H26N2O4 B4179986 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No. B4179986
M. Wt: 358.4 g/mol
InChI Key: IHRZLLSLPWLCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as TPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPEB is a selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neuronal activity in the central nervous system.

Scientific Research Applications

3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been investigated for its potential in treating drug addiction and alcoholism.

Mechanism of Action

3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of intracellular signaling pathways that regulate neuronal activity. This compound binds to a specific site on mGluR5, increasing its activity and leading to downstream effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for regulating neuronal activity. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for promoting neuronal growth and survival. Additionally, this compound has been shown to modulate the activity of ion channels, which are important for regulating neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide for lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor. This compound has also been shown to have a long half-life, which allows for sustained modulation of mGluR5. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of interest is the development of more potent and selective allosteric modulators of mGluR5. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound, particularly in the context of neurodegenerative diseases. Finally, there is potential for the development of this compound-based therapies for the treatment of drug addiction and alcoholism.

properties

IUPAC Name

3,4,5-triethoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-24-17-12-16(13-18(25-6-2)19(17)26-7-3)20(23)22-14(4)15-8-10-21-11-9-15/h8-14H,5-7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRZLLSLPWLCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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